molecular formula C6H14ClNO2 B131423 6-Aminohexanoic acid hydrochloride CAS No. 4321-58-8

6-Aminohexanoic acid hydrochloride

カタログ番号 B131423
CAS番号: 4321-58-8
分子量: 167.63 g/mol
InChIキー: AENOKLOQCCSDAZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Aminohexanoic acid, also known as ε-aminocaproic acid or EACA, is a derivative and analogue of the amino acid lysine . It is an ω-amino acid with a hydrophobic, flexible structure . This synthetic lysine derivative plays a significant role in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry . It is also often used as a linker in various biologically active structures .


Synthesis Analysis

The synthesis of 6-aminohexanoic acid involves several steps . The process begins with the hydrolysis of ε-caprolactam with acid or base to generate a reaction mixture . A solubility regulating agent is then used to react with 6-aminohexanoic acid in the reaction mixture to form a second reaction mixture containing an aminocaproic acid intermediate . The intermediate is then separated from the second reaction mixture and hydrogenated to form the 6-aminohexanoic acid product .


Molecular Structure Analysis

The molecular formula of 6-Aminohexanoic acid hydrochloride is C6H13NO2.HCl . Its molecular weight is 167.634 . The structure of 6-aminohexanoic acid is hydrophobic and flexible .


Chemical Reactions Analysis

6-Aminohexanoic acid is known to promote the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It has been reported to inhibit plasminogen binding to activated platelets . It is also often used in the chemical synthesis of modified peptides .


Physical And Chemical Properties Analysis

6-Aminohexanoic acid hydrochloride is a neat substance with a molecular weight of 167.634 . The free base of this compound has a CAS number of 60-32-2 . It is used in the synthesis of drugs .

科学的研究の応用

Antifibrinolytics

6-aminohexanoic acid (also known as ε-aminocaproic acid) is primarily used as an antifibrinolytic drug. It inhibits the breakdown of blood clots by preventing the activation of plasmin, an enzyme responsible for fibrin degradation. Clinically, it finds application in surgeries, trauma management, and conditions associated with excessive bleeding .

Peptide Synthesis

This synthetic lysine derivative plays a crucial role in the chemical synthesis of modified peptides. Researchers use it as a building block to create peptide sequences with specific properties. Its hydrophobic and flexible structure makes it valuable for peptide design and modification .

Polyamide (Nylon) Industry

6-aminohexanoic acid contributes significantly to the production of nylon-6 and nylon-66 polyamides. These versatile materials are used in textiles, engineering plastics, and other industrial applications. Despite its historical synthesis methods, ongoing research aims to improve production efficiency .

Biologically Active Structures

As a linker, 6-aminohexanoic acid connects various biologically active molecules. It facilitates the attachment of functional groups or other moieties, enhancing the stability and bioactivity of these structures. Researchers explore its potential in drug delivery systems, bioconjugates, and biomaterials .

Enhancing Antimicrobial Peptides (AMPs)

Substituting leucine with 6-aminohexanoic acid in AMPs represents a strategy to combat resistant bacteria. These modified peptides exhibit selective antimicrobial and antibiofilm activities, making them promising candidates for infection control .

Biosynthesis Methods

While historical methods involve hydrolysis of ε-caprolactam, recent advances include biosynthesis using enzymes and microbial strains. Researchers continue to explore sustainable and efficient routes for producing 6-aminohexanoic acid .

作用機序

Target of Action

6-Aminohexanoic acid hydrochloride, also known as ε-aminocaproic acid (EACA), is a derivative and analogue of the amino acid lysine . Its primary targets are enzymes that bind to the lysine residue, such as proteolytic enzymes like plasmin . Plasmin is an enzyme responsible for fibrinolysis, the process of breaking down fibrin clots .

Mode of Action

EACA acts as an effective inhibitor for its target enzymes . It promotes the rapid dissociation of plasmin, thereby inhibiting the activation of plasminogen and subsequent fibrinolysis . It is also reported to inhibit plasminogen binding to activated platelets .

Biochemical Pathways

The primary biochemical pathway affected by EACA is the fibrinolytic pathway. By inhibiting the activation of plasminogen to plasmin, EACA prevents the breakdown of fibrin, a protein that forms a mesh-like structure in blood clots . This results in the stabilization of fibrin clots and a reduction in bleeding.

Pharmacokinetics

EACA is typically administered orally . It is metabolized in the kidneys and has an elimination half-life of approximately 2 hours . These pharmacokinetic properties influence the bioavailability of EACA, which in turn affects its efficacy as an antifibrinolytic agent.

Result of Action

The primary molecular effect of EACA’s action is the inhibition of fibrinolysis, leading to the stabilization of fibrin clots . On a cellular level, this results in a reduction in bleeding. For this reason, EACA is effective in the treatment of certain bleeding disorders .

Safety and Hazards

6-Aminohexanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is corrosive to metals and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . Personal protective equipment and adequate ventilation are recommended when handling this substance .

将来の方向性

6-Aminohexanoic acid has a wide range of applications and its future directions include successful chemical modifications such as cyclization, lipidation, glycosylation, cationization, or PEGylation . It is also expected to continue playing a significant role in the chemical synthesis of modified peptides and various biologically active structures .

特性

IUPAC Name

6-aminohexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-5-3-1-2-4-6(8)9;/h1-5,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AENOKLOQCCSDAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195786
Record name Aminocaproic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminohexanoic acid hydrochloride

CAS RN

4321-58-8
Record name Aminocaproic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4321-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59010
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Aminocaproic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80195786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMINOCAPROIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F7MVZ49RC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Aminohexanoic acid hydrochloride
Reactant of Route 2
6-Aminohexanoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
6-Aminohexanoic acid hydrochloride
Reactant of Route 4
6-Aminohexanoic acid hydrochloride
Reactant of Route 5
6-Aminohexanoic acid hydrochloride
Reactant of Route 6
6-Aminohexanoic acid hydrochloride

Q & A

Q1: What is the role of 6-aminohexanoic acid hydrochloride in the synthesis of gabexate mesylate?

A1: 6-Aminohexanoic acid hydrochloride serves as a crucial starting material in the novel synthesis of gabexate mesylate described in the research []. It reacts with aminonitrile to yield an intermediate compound (4), which is then further reacted with ethyl hydroxybenzoate to produce the desired gabexate mesylate. This new route offers a potentially more efficient and cost-effective alternative to traditional methods.

Q2: How does the use of 6-aminohexanoic acid hydrochloride in this synthesis compare to traditional methods?

A2: Traditional synthesis methods for gabexate mesylate often rely on expensive starting materials and may involve complex reaction steps, posing challenges for large-scale production []. The research highlights that employing 6-aminohexanoic acid hydrochloride simplifies the synthesis process and utilizes more readily available materials. This approach has the potential to reduce production costs and improve the overall efficiency of gabexate mesylate synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。